Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate is a chemical compound characterized by its complex structure, which includes a tetrahydropyridine ring and a methoxy group. The molecular formula for this compound is with a molecular weight of approximately 195.22 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The synthesis of methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate can be achieved through several methods:
These methods highlight the synthetic flexibility available for producing this compound.
Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate has potential applications in several fields:
Interaction studies involving methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate may focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies could involve:
These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate | 6197-39-3 | Contains a similar tetrahydropyridine framework |
Ethyl 4-methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine | 851726-49-3 | Features an ethyl group and an additional carbonyl |
6-Methoxy-2,3,4,5-tetrahydropyridine | 5693-62-9 | Lacks the carboxylate but retains methoxy substitution |
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine | 15200-13-2 | A related azepine structure with potential applications |
Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate stands out due to its specific combination of functional groups that may confer unique biological activities compared to these similar compounds. Its unique methoxy and carboxyl functionalities may influence its solubility and reactivity profiles differently than those of related compounds.